5-Cyclopropoxy-4-(dimethylamino)-N-methylnicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the synthesis involves standard organic chemistry techniques such as condensation reactions, followed by purification processes like recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(dimethylamino)-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-Cyclopropoxy-4-(dimethylamino)-N-methylnicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-(dimethylamino)nicotinonitrile: Similar in structure but contains a nitrile group instead of a methylnicotinamide group.
5-Cyclopropoxy-4-(methylamino)nicotinaldehyde: Contains a methylamino group and an aldehyde group.
5-Cyclopropoxy-4-(dimethylamino)-N,n-dimethylnicotinamide: Similar but with an additional dimethyl group.
Uniqueness
5-Cyclopropoxy-4-(dimethylamino)-N-methylnicotinamide is unique due to its specific combination of cyclopropoxy, dimethylamino, and methylnicotinamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(dimethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)9-6-14-7-10(11(9)15(2)3)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
OTJYACJZZUXERU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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